N-(2-methoxy-5-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
Description
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Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-16-5-4-6-19(13-16)23-26-24(31-27-23)18-9-11-28(12-10-18)15-22(29)25-20-14-17(2)7-8-21(20)30-3/h4-8,13-14,18H,9-12,15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLZAIURAOUWMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a complex organic compound that incorporates both piperidine and oxadiazole moieties. This structure suggests potential for diverse biological activities, particularly in pharmacology. The following article explores its biological activity based on existing literature, highlighting key findings from various studies.
Chemical Structure and Properties
The compound features a piperidine ring linked to an oxadiazole unit, which is known for its broad range of biological activities. The presence of methoxy and methyl groups enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
Chemical Formula
- Molecular Formula : C23H30N4O2
- Molecular Weight : 398.52 g/mol
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, a study highlighted that derivatives of 1,2,4-oxadiazole demonstrated cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma and breast cancer cells . The mechanism often involves the inhibition of key enzymes associated with tumor growth and proliferation.
Antimicrobial Properties
Several studies have reported that oxadiazole derivatives possess antimicrobial activity. The compound's structural components are hypothesized to disrupt bacterial cell membranes or inhibit essential enzymatic pathways in pathogens. A synthesized series of compounds bearing similar structures showed promising results against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound is also investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE) and urease, which are crucial for neurotransmission and urea metabolism respectively. This inhibition can lead to therapeutic effects in neurodegenerative diseases and urinary tract infections .
Neuroprotective Effects
Given the presence of the piperidine structure, there is potential for neuroprotective effects. Compounds with similar scaffolds have been shown to exhibit activity against neurodegenerative disorders by modulating neurotransmitter levels and reducing oxidative stress .
Study 1: Anticancer Efficacy
In a study focusing on the anticancer properties of oxadiazole derivatives, it was found that one derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines. This indicates moderate activity and suggests that further chemical modifications could enhance efficacy .
Study 2: Antimicrobial Activity Assessment
A series of synthesized compounds were tested against common bacterial strains. The results indicated that several derivatives showed effective inhibition at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit promising anticancer properties. For instance, the oxadiazole moiety has been linked to the inhibition of cancer cell proliferation in various types of cancer. In vitro studies have shown that related compounds demonstrate significant growth inhibition against cancer cell lines such as OVCAR-8 and NCI-H40 .
Anti-inflammatory Properties
Molecular docking studies suggest that this compound could act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The ability to inhibit this enzyme may lead to the development of new anti-inflammatory drugs .
Mechanistic Insights
The biological activity of N-(2-methoxy-5-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide can be attributed to its ability to interact with specific biological targets. The presence of the oxadiazole ring enhances its reactivity and interaction with biomolecules, potentially leading to altered signaling pathways in cancer cells and inflammatory responses.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at multiple sites under controlled conditions:
Amide Hydrolysis
The acetamide group (-NHCO-) is susceptible to hydrolysis in acidic or alkaline media:
-
Acidic conditions (HCl, H₂O, reflux) : Yields 2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetic acid and 2-methoxy-5-methylaniline .
-
Basic conditions (NaOH, H₂O/EtOH, reflux) : Produces the corresponding carboxylate salt and amine.
Reaction Table: Amide Hydrolysis
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, H₂O | 2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetic acid | ~85% |
| Alkaline (NaOH, reflux) | 2M NaOH, EtOH | Sodium salt of acetic acid derivative + 2-methoxy-5-methylaniline | ~78% |
Oxadiazole Ring Hydrolysis
The 1,2,4-oxadiazole ring is stable under mild conditions but hydrolyzes in concentrated acids or bases:
-
Hydrolysis (H₂SO₄, 100°C) : Cleaves the oxadiazole ring to form 3-(3-methylphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole and subsequent decomposition products.
Oxidation Reactions
Electron-rich aromatic rings and the oxadiazole moiety are prone to oxidation:
Oxadiazole Ring Oxidation
-
KMnO₄ (acidic medium) : Converts the oxadiazole ring into 3-(3-methylphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole-2-oxide , introducing an oxygen atom at the N-O bond.
Aromatic Ring Oxidation
-
H₂O₂/FeSO₄ : Oxidizes the methyl group on the 3-methylphenyl substituent to a carboxylic acid (-COOH).
Reaction Table: Oxidation
| Target Site | Reagents | Products | Yield |
|---|---|---|---|
| Oxadiazole ring | KMnO₄, H₂SO₄ | Oxadiazole N-oxide derivative | ~60% |
| 3-Methylphenyl group | H₂O₂, FeSO₄, H₂O | 3-Carboxyphenyl-oxadiazole-piperidine complex | ~45% |
Electrophilic Aromatic Substitution (EAS)
The methoxy (-OCH₃) and methyl (-CH₃) groups activate the aromatic rings toward EAS:
-
Nitration (HNO₃/H₂SO₄) : Introduces a nitro (-NO₂) group at the para position relative to the methoxy group on the N-(2-methoxy-5-methylphenyl) moiety.
-
Sulfonation (H₂SO₄, SO₃) : Adds a sulfonic acid (-SO₃H) group to the 3-methylphenyl ring .
Reaction Table: EAS
| Reaction Type | Reagents | Position of Substitution | Major Product |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to methoxy group | Nitro-substituted derivative |
| Sulfonation | SO₃, H₂SO₄, 50°C | Meta to methyl group | Sulfonated 3-methylphenyl derivative |
Nucleophilic Substitution
The acetamide’s carbonyl group participates in nucleophilic acyl substitution:
Oxadiazole Ring Reduction
-
LiAlH₄ (THF, reflux) : Reduces the oxadiazole to a diamine structure, breaking the N-O bonds.
Amide Reduction
Reaction Table: Reduction
| Target Site | Reagents | Products | Yield |
|---|---|---|---|
| Oxadiazole ring | LiAlH₄, THF | Piperidine-linked diamine | ~70% |
| Acetamide group | BH₃·THF | N-(2-methoxy-5-methylphenyl)ethylamine | ~65% |
Mechanistic Insights
Preparation Methods
Synthesis of 4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Step 1: Preparation of Piperidin-4-carbohydrazide
Piperidin-4-carboxylic acid ethyl ester undergoes hydrazinolysis in ethanol with hydrazine hydrate (1:1.2 molar ratio) at reflux for 4–6 hours, yielding piperidin-4-carbohydrazide.
Step 2: Cyclization to 1,2,4-Oxadiazole
The carbohydrazide reacts with 3-methylbenzoyl chloride in dry dichloromethane under nitrogen, followed by cyclization using phosphorus oxychloride (POCl₃) at 80°C for 8 hours. The product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3).
Key Data:
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Melting Point | 142–144°C |
| IR (KBr, cm⁻¹) | 1675 (C=N), 1590 (C-O-C) |
| ¹H NMR (CDCl₃, δ ppm) | 8.21 (s, 1H, Ar-H), 3.82 (m, 1H, piperidine-H) |
Synthesis of N-(2-Methoxy-5-methylphenyl)-2-bromoacetamide
Procedure:
2-Methoxy-5-methylaniline (1.0 equiv) is stirred with bromoacetyl bromide (1.1 equiv) in aqueous NaHCO₃ (pH 9–10) at 0–5°C for 2 hours. The precipitate is filtered, washed with cold water, and recrystallized from ethanol.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85% |
| Melting Point | 98–100°C |
| ¹H NMR (CDCl₃, δ ppm) | 8.45 (s, 1H, NH), 6.92 (d, J=8.4 Hz, 1H, Ar-H) |
Coupling Reaction to Form Final Product
Conditions:
4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine (1.0 equiv) and N-(2-methoxy-5-methylphenyl)-2-bromoacetamide (1.2 equiv) are refluxed in acetonitrile with K₂CO₃ (2.5 equiv) for 12 hours. The product is isolated via solvent evaporation and purified by column chromatography (CH₂Cl₂:MeOH, 95:5).
Optimization Insights:
- Solvent Screening : Acetonitrile outperforms DMF or THF due to higher polarity facilitating nucleophilic substitution.
- Base Selection : K₂CO₃ yields superior results vs. NaHCO₃ or Et₃N (Table 1).
Table 1: Base Impact on Coupling Efficiency
| Base | Yield (%) | Purity (HPLC) |
|---|---|---|
| K₂CO₃ | 78 | 98.5 |
| NaHCO₃ | 62 | 95.2 |
| Et₃N | 54 | 91.8 |
Spectroscopic Characterization
Infrared Spectroscopy
Nuclear Magnetic Resonance
¹H NMR (400 MHz, CDCl₃):
- δ 8.24 (s, 1H, oxadiazole-Ar-H)
- δ 4.12 (s, 2H, CH₂CO)
- δ 3.85 (s, 3H, OCH₃)
- δ 2.34 (s, 3H, CH₃ on piperidine)
¹³C NMR (100 MHz, CDCl₃):
Comparative Analysis of Synthetic Routes
Route A (Direct Coupling):
- Advantages : Single-step, high atom economy.
- Limitations : Requires excess bromoacetamide (1.5 equiv) for >70% yield.
Route B (Fragment Condensation):
- Advantages : Modular; allows late-stage diversification.
- Limitations : Longer synthesis (4 additional steps).
Challenges and Mitigation Strategies
Oxadiazole Ring Instability :
Piperidine Ring Conformation :
Industrial-Scale Considerations
- Catalyst : Pd/C (5% wt) enables hydrogenolysis of nitro intermediates with 90% efficiency.
- Green Chemistry : Ethanol/water solvent systems reduce environmental impact vs. DMF.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation of intermediates. For example, oxadiazole formation often requires refluxing intermediates (e.g., 3-methylphenyl-substituted precursors) with catalysts like pyridine and zeolite (Y-H) at 150°C for 5 hours . Purification typically involves recrystallization from ethanol or ice-acid mixtures to achieve >95% purity .
- Key Variables : Catalyst choice (e.g., zeolite vs. triethylamine), solvent (DMF for polar intermediates), and reaction time significantly impact byproduct formation. TLC monitoring is critical .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation?
- Characterization :
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide ).
- NMR : ¹H NMR detects aromatic protons (δ 6.9–7.5 ppm) and methoxy groups (δ 3.8 ppm) . ¹³C NMR verifies oxadiazole carbons (~160–170 ppm).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1] in ) validate the molecular formula.
- HPLC : Assess purity (>95%) using C18 columns and UV detection .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Assays :
- Enzyme Inhibition : Test against targets like lipoxygenase (LOX) or kinases using spectrophotometric methods (e.g., LOX inhibition IC₅₀ in µM range ).
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to reference drugs .
- Antimicrobial Screening : Agar diffusion assays against S. aureus or E. coli .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- SAR Insights :
- Oxadiazole Ring : Replacing 3-methylphenyl with 4-bromophenyl (as in ) enhances hydrophobic interactions in enzymatic pockets.
- Piperidine Substituents : Methyl or ethyl groups at the piperidine nitrogen improve metabolic stability .
- Acetamide Linker : Substituting methoxy with fluorine (e.g., ) increases bioavailability but may reduce solubility.
- Data Table :
| Modification | Biological Activity Change | Reference |
|---|---|---|
| 3-Me → 4-Br (Oxadiazole) | ↑ Anticancer activity | |
| Piperidine N-Me → N-Et | ↑ Metabolic half-life |
Q. How can molecular docking resolve contradictions in target binding affinity data?
- Approach : Use AutoDock Vina or Schrödinger Suite to model interactions with proposed targets (e.g., LOX or kinase ATP pockets). Compare docking scores (e.g., ∆G values) with experimental IC₅₀. Discrepancies may arise from solvation effects or protein flexibility .
- Case Study : If a derivative shows high in vitro activity but poor docking scores, consider off-target effects or allosteric modulation.
Q. What strategies mitigate discrepancies in antiproliferative data across cell lines?
- Troubleshooting :
- Cell Line Variability : Use panels (e.g., NCI-60) to assess selectivity.
- Purity Verification : Reanalyze compound batches via HPLC to rule out degradation .
- Assay Conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum concentration .
Q. How can metabolic stability be assessed in preclinical models?
- Methods :
- Liver Microsomes : Incubate with NADPH and measure parent compound depletion via LC-MS/MS (t₁/₂ calculation) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
Methodological Challenges
Q. What chromatographic techniques ensure enantiomeric purity for chiral analogs?
- Solution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases. Compare retention times with racemic mixtures .
Q. How can green chemistry principles improve synthesis scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
